molecular formula C18H13FN2O2 B10850818 N'-(2-fluorobenzoyl)-2-naphthohydrazide

N'-(2-fluorobenzoyl)-2-naphthohydrazide

Cat. No.: B10850818
M. Wt: 308.3 g/mol
InChI Key: BHGKYYRQGUSTGE-UHFFFAOYSA-N
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Description

N'-(2-Fluorobenzoyl)-2-naphthohydrazide is a synthetic acylhydrazide compound characterized by a naphthalene backbone linked to a 2-fluorobenzoyl group via a hydrazide bridge (–CONHNH–). This structure combines the aromatic rigidity of naphthalene with the electronegative fluorine substituent, which may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs. The synthesis of such compounds typically involves condensation reactions between hydrazides and aldehydes or acyl chlorides under acidic conditions, as exemplified in related studies .

Properties

Molecular Formula

C18H13FN2O2

Molecular Weight

308.3 g/mol

IUPAC Name

N'-(2-fluorobenzoyl)naphthalene-2-carbohydrazide

InChI

InChI=1S/C18H13FN2O2/c19-16-8-4-3-7-15(16)18(23)21-20-17(22)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,20,22)(H,21,23)

InChI Key

BHGKYYRQGUSTGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Direct Acylation of 2-Naphthoic Hydrazide with 2-Fluorobenzoyl Chloride

The most straightforward method involves the reaction of 2-naphthoic hydrazide with 2-fluorobenzoyl chloride in the presence of a base. This route is favored for its simplicity and high yield under optimized conditions.

Procedure :

  • Reagents :

    • 2-Naphthoic hydrazide (1.0 equiv)

    • 2-Fluorobenzoyl chloride (1.2 equiv)

    • Triethylamine (2.0 equiv, as HCl scavenger)

    • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) as solvent.

  • Reaction Conditions :

    • The reaction is conducted under nitrogen atmosphere at 0–5°C to minimize side reactions.

    • After dropwise addition of 2-fluorobenzoyl chloride, the mixture is stirred at room temperature for 12–24 hours.

  • Workup :

    • The product is precipitated by adding ice-cold water, filtered, and washed with ethanol.

    • Purification is achieved via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane).

Yield : 65–78% (depending on solvent and stoichiometry).

Characterization Data :

  • Melting Point : 210–212°C (decomposes).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.45–7.45 (m, 10H, aromatic), 2.50 (s, 1H, NH).

  • IR (KBr) : 3250 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O), 1540 cm⁻¹ (C–F).

Alternative Pathway: Coupling via Azide Intermediates

A less common approach involves the formation of 2-fluorobenzoyl azide, followed by reaction with 2-naphthoic acid. This method, though longer, avoids the use of acyl chlorides and is suitable for acid-sensitive substrates.

Procedure :

  • Synthesis of 2-Fluorobenzoyl Azide :

    • 2-Fluorobenzohydrazide (1.0 equiv) is treated with sodium nitrite (1.5 equiv) and hydrochloric acid at 0°C.

    • The intermediate diazonium salt is converted to the azide via Curtius rearrangement.

  • Coupling with 2-Naphthoic Acid :

    • The azide is reacted with 2-naphthoic acid in THF at reflux for 6 hours.

    • The product is isolated via extraction (ethyl acetate/water) and purified by chromatography.

Yield : 45–55% (lower due to azide instability).

Key Challenges :

  • Azide intermediates are thermally unstable and require strict temperature control.

  • Competing side reactions (e.g., hydrolysis) reduce overall efficiency.

Comparative Analysis of Synthetic Methods

Parameter Direct Acylation Azide Coupling
Reaction Time 12–24 hours18–30 hours
Yield 65–78%45–55%
Purity (HPLC) >95%85–90%
Safety Considerations Acyl chloride handlingAzide instability
Scalability HighModerate

Key Observations :

  • Direct acylation offers superior yields and scalability but requires careful handling of corrosive acyl chlorides.

  • The azide method, while safer for large-scale applications, necessitates additional purification steps.

Optimization Strategies for Enhanced Efficiency

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state. However, THF is preferred for easier product isolation.

Stoichiometric Adjustments

Using 1.2 equivalents of 2-fluorobenzoyl chloride minimizes unreacted hydrazide, while excess base (triethylamine) prevents HCl-mediated degradation.

Temperature Control

Maintaining temperatures below 5°C during acyl chloride addition reduces side products (e.g., bis-acylated derivatives).

Chemical Reactions Analysis

Types of Reactions

N’-(2-fluorobenzoyl)-2-naphthohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

N’-(2-fluorobenzoyl)-2-naphthohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-fluorobenzoyl)-2-naphthohydrazide involves its interaction with specific molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in applications such as metal ion detection and removal. The compound’s ability to form hydrogen bonds and π-π interactions also contributes to its effectiveness in various applications .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table highlights key structural differences between N'-(2-fluorobenzoyl)-2-naphthohydrazide and related naphthohydrazide derivatives:

Compound Name Substituents/Functional Groups Key Structural Features References
This compound 2-Fluorobenzoyl Acylhydrazide (–CONHNH–) linkage; planar naphthalene system; fluorine at benzoyl ortho position. -
(E)-3-Hydroxy-N'-(2-hydroxybenzylidene)-2-naphthohydrazide 3-Hydroxy (naphthyl), 2-hydroxybenzylidene Hydrazone (–NHN=CH–) linkage; intramolecular N–H⋯O and O–H⋯N hydrogen bonds; dihedral angle 15.27° between aromatic rings.
LASSBio-1824 4-(Pyridin-2-yl)benzylidene Hydrazone linkage; pyridinyl group enhances metal coordination and p38 kinase inhibition.
3-Hydroxy-N'-(3,5-dibromo-2-hydroxybenzylidene)-2-naphthohydrazide 3-Hydroxy (naphthyl), 3,5-dibromo-2-hydroxybenzylidene Bromine atoms increase molecular weight and polarizability; intermolecular O–H⋯O hydrogen bonds.
N'-(2-Chloro-6-fluorophenyl)methylene derivatives Chloro, fluoro substituents Halogenated benzylidene groups; enhanced halogen bonding potential.

Key Observations :

  • Linkage Type : The acylhydrazide group in the target compound differs from hydrazones in analogs, affecting hydrogen-bonding capacity and conformational flexibility.
  • Substituent Effects : Fluorine’s electronegativity may improve membrane permeability compared to hydroxyl or bromine groups, which increase polarity .
  • Crystal Packing : Compounds with hydroxyl or halogen substituents exhibit stronger intermolecular interactions (e.g., hydrogen bonds, π-π stacking), influencing solubility and crystallinity .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

Property This compound Similar Compounds (Range/Values) References
Melting Point Not reported 250–320°C (for benzimidazole derivatives)
Solubility Likely low in water due to fluorobenzoyl Improved solubility in DMF/ethanol for hydroxylated analogs.
Hydrogen Bonding Moderate (acylhydrazide C=O and N–H) Stronger in hydroxybenzylidene derivatives (O–H⋯O/N).

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N'-(2-fluorobenzoyl)-2-naphthohydrazide?

The synthesis typically involves condensation reactions between 2-naphthoic hydrazide and 2-fluorobenzoyl chloride. Key steps include:

  • Using dichloromethane as a solvent to enhance reactivity and control side reactions.
  • Maintaining reflux conditions (e.g., in ethanol or DMSO) to ensure complete acylation .
  • Purification via recrystallization in methanol or ethanol to isolate the product with high purity . Methodological optimization should prioritize temperature control (80–100°C) and stoichiometric ratios (1:1.2 hydrazide:acyl chloride) to maximize yield .

Q. How can structural characterization of this compound be performed?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the 2-fluorobenzoyl and naphthyl moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the hydrazide NH (δ 10–11 ppm) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination. This method resolves conformational details, such as planarity between the hydrazide and aryl groups .
  • Mass spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]+^+: ~323.3 g/mol) .

Q. What is the aqueous solubility of this compound, and how does pH affect it?

Experimental data for structurally similar hydrazides indicate aqueous solubility of ~2 µg/mL at pH 7.4 (measured via buffer assays). Solubility decreases under acidic conditions due to protonation of the hydrazide group, while basic pH may enhance solubility via deprotonation . For in vitro studies, DMSO is recommended as a co-solvent (≤1% v/v) to maintain bioavailability .

Q. What biological activities are associated with this compound derivatives?

While direct data on this compound is limited, analogous naphthohydrazides exhibit:

  • Anti-inflammatory activity : Inhibition of TNF-α and NF-κB pathways in cell-based assays .
  • Antimicrobial properties : Efficacy against Gram-positive bacteria (MIC: 4–8 µg/mL) due to hydrophobic interactions with cell membranes .
  • Anticancer potential : Apoptosis induction in leukemia cell lines (IC50_{50}: ~10 µM) via ROS generation .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

  • Molecular docking : Use AutoDock Vina to predict binding affinity for targets like COX-2 or TNF-α. Substituents at the 2-fluorophenyl group (e.g., electron-withdrawing Cl or NO2_2) can improve binding scores .
  • QSAR modeling : Correlate logP values with cytotoxicity to optimize hydrophobicity for blood-brain barrier penetration .

Q. What crystallographic insights exist for naphthohydrazide derivatives, and how do they inform conformational analysis?

Single-crystal studies of similar compounds (e.g., 3-hydroxy-N'-benzylidene-2-naphthohydrazides) reveal:

  • Planar hydrazone linkages (C=N–N–C=O), favoring π-π stacking with aromatic targets .
  • Intramolecular hydrogen bonds between the hydrazide NH and adjacent carbonyl groups, stabilizing the bioactive conformation . Refinement with SHELXL (using high-resolution data) is critical for resolving disorder in fluorinated substituents .

Q. How do reaction conditions influence the regioselectivity of this compound derivatization?

  • Electrophilic substitution : Nitration at the naphthyl ring’s α-position occurs under HNO3_3/H2_2SO4_4 at 0–5°C, while bromination (Br2_2/FeBr3_3) favors β-substitution .
  • Nucleophilic acyl substitution : Amines (e.g., piperazine) react preferentially with the carbonyl group under basic conditions (K2_2CO3_3/DMF, 60°C) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • HPLC-MS/MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with MRM transitions for quantification (LOQ: 0.1 ng/mL) .
  • Potentiometric sensors : Hydrazide-functionalized ion-selective electrodes can detect sub-micromolar concentrations in serum, leveraging the compound’s chelation properties .

Q. How can structure-activity relationship (SAR) studies improve the pharmacokinetic profile of this compound?

  • Metabolic stability : Introduce methyl groups at the naphthyl ring’s β-position to reduce CYP450-mediated oxidation .
  • Bioavailability : PEGylation of the hydrazide group enhances water solubility while retaining target affinity .

Q. What contradictions exist in reported data for similar hydrazides, and how should they be resolved?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from assay conditions (e.g., serum concentration in cell culture). Standardized protocols (e.g., LPS-induced RAW264.7 macrophages for inflammation) and purity validation (via HPLC ≥98%) are recommended .

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